8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemistry .
Chemical Reactions Analysis
8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorophenyl or azabicyclo[3.2.1]octane moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets .
Mechanism of Action
The mechanism of action of 8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . By binding to these targets, the compound can modulate the activity of neurotransmitters and influence various physiological processes .
Comparison with Similar Compounds
8-[(3-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is similar to other tropane alkaloids, such as tropine and tropanol . its unique fluorophenyl group distinguishes it from these compounds and may confer different biological activities . This uniqueness makes it an interesting subject for further research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18FNO |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C14H18FNO/c15-11-3-1-2-10(6-11)9-16-12-4-5-13(16)8-14(17)7-12/h1-3,6,12-14,17H,4-5,7-9H2 |
InChI Key |
KCKDAZOIFYNCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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